1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone
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Overview
Description
1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone is a complex organic compound that features a quinoline moiety linked to a piperazine ring through a carbonyl group. This compound is of interest due to its potential bioactive properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by its functionalization with a piperazine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives .
Scientific Research Applications
1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential bioactive properties, such as antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone involves its interaction with specific molecular targets and pathways. The quinoline moiety can bind to various biological targets, such as enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.
3,4-Dimethoxyphenethylamine: A simpler compound with a similar aromatic core.
Uniqueness
1-(4-{[2-(3,4-Dimethoxyphenyl)-4-quinolyl]carbonyl}piperazino)-1-ethanone is unique due to its combination of a quinoline moiety and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H25N3O4 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-[4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H25N3O4/c1-16(28)26-10-12-27(13-11-26)24(29)19-15-21(25-20-7-5-4-6-18(19)20)17-8-9-22(30-2)23(14-17)31-3/h4-9,14-15H,10-13H2,1-3H3 |
InChI Key |
RJGIXWJBSKBCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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